methyl 4-nitro-1H-pyrazole-3-carboxylate

Description

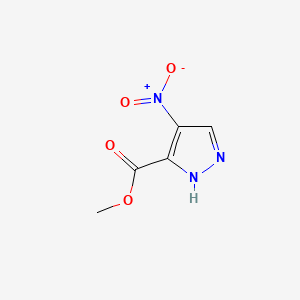

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4) is a nitro-substituted pyrazole derivative with a methyl ester group at position 3. Its molecular formula is C₅H₅N₃O₄, and it has a molecular weight of 171.13 g/mol. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for preparing N-methyl derivatives and other functionalized pyrazoles . According to its Material Safety Data Sheet (MSDS), it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFBUCGMOKZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138786-86-4 | |

| Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

Methyl 4-nitro-1H-pyrazole-3-carboxylate has diverse applications across several domains:

Chemistry

- Building Block for Synthesis: It serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it a versatile reagent in organic synthesis .

Biology

- Precursor for Biologically Active Molecules: The compound is investigated for its potential to synthesize biologically active derivatives that could have therapeutic applications .

Medicine

- Pharmaceutical Development: this compound is explored for its role as an inhibitor of specific enzymes, contributing to drug design aimed at various diseases, including cancer and inflammatory conditions .

Industry

- Agrochemicals and Dyes: The compound is utilized in the production of agrochemicals, enhancing crop protection strategies, as well as in dye manufacturing due to its vibrant color properties .

Study on Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects demonstrated that this compound significantly inhibited cyclooxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Evaluation Against Trypanosoma brucei

Research focused on the interaction with glycogen synthase kinase 3 (GSK3) in Trypanosoma brucei showed effective inhibition, leading to decreased parasite viability. Molecular docking studies elucidated binding affinities and mechanisms of action, indicating its potential as an antiparasitic agent .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at the pyrazole ring or ester group, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural and Functional Modifications

Table 1: Key Properties of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate and Analogues

Impact of Substituents

The ethyl analogue (CAS 55864-87-4) may exhibit lower melting points due to reduced crystallinity compared to the methyl derivative.

N-Substituents :

- Methylation at N-1 (CAS 400877-57-8) introduces steric hindrance, affecting regioselectivity in reactions. For example, methylation of the parent compound yields two isomers (3- and 5-carboxylate) with 44% and 28% yields, respectively .

- Chloromethyl substitution (CAS 1245823-46-4) adds a reactive site for further functionalization, making it valuable in medicinal chemistry .

Nitro Group Removal :

- Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4) lacks the nitro group, significantly reducing electron-withdrawing effects and reactivity, which diminishes its utility in electrophilic substitutions .

Physicochemical and Reactivity Trends

- Lipophilicity : Ethyl and chloromethyl derivatives exhibit higher logP values than the parent compound, influencing membrane permeability in biological systems.

- Electronic Effects : The nitro group at position 4 enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitutions. Its absence (e.g., CAS 5932-27-4) reduces such reactivity.

- Thermal Stability : N-methylation (CAS 400877-57-8) improves thermal stability due to reduced ring strain, whereas chloromethyl derivatives may decompose under harsh conditions .

Q & A

Q. How can low yields in esterification steps be mitigated?

- Methodological Answer : Common issues:

- Moisture Sensitivity : Use anhydrous solvents (e.g., dried DCM) and molecular sieves.

- Side Reactions : Add DMAP catalyst to accelerate esterification and reduce acyloxy byproducts .

Q. What analytical approaches validate purity for pharmacological studies?

- Methodological Answer : HPLC-DAD (≥95% purity), TLC (Rf consistency), and elemental analysis (C, H, N within 0.4% of theoretical) ensure batch reproducibility. NMR spiking with authentic samples confirms identity .

Ethical and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.